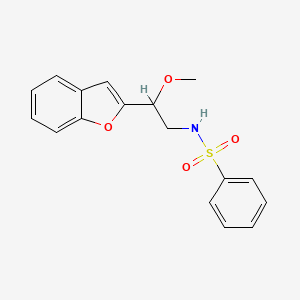

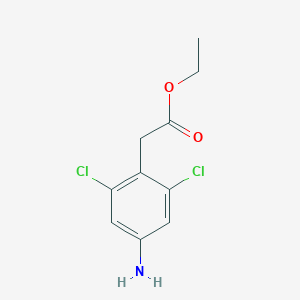

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzenesulfonamide” is a chemical compound that likely contains a benzofuran core . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . It is found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

- Application in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis of a zinc phthalocyanine substituted with benzenesulfonamide derivatives, demonstrating potential for use as a Type II photosensitizer in photodynamic therapy for cancer treatment. The compound showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity

- Antiproliferative Agents Development : Motavallizadeh et al. (2014) synthesized several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. These compounds showed significant activity against various tumor cell lines, including breast cancer and neuroblastoma cells, indicating their potential in developing new anticancer agents (Motavallizadeh et al., 2014).

Antifungal Activity

- Antifungal Applications : Gupta and Halve (2015) reported on the synthesis of benzenesulfonamide derivatives and their potent antifungal activity against fungi like Aspergillus niger and Aspergillus flavus. This study highlights the relevance of these compounds in antifungal applications and the significant structure-activity relationship trends observed (Gupta & Halve, 2015).

Photocatalytic Applications

- Photocatalytic Uses : Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The compound displayed photosensitizing abilities suitable for photocatalytic applications, demonstrating its utility in areas where photocatalysis is crucial (Öncül, Öztürk, & Pişkin, 2021).

Inhibitors of Kynurenine 3-Hydroxylase

- Kynurenine 3-Hydroxylase Inhibition : Röver et al. (1997) described the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. The study found that certain compounds were high-affinity inhibitors of this enzyme, highlighting their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Di Fiore et al. (2011) investigated N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs), providing insights into their inhibition mechanism. This study suggests the potential application of these compounds in therapeutic areas where CA inhibition is beneficial (Di Fiore et al., 2011).

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Therefore, “N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzenesulfonamide” may also hold potential for future research and development in the field of drug discovery.

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in various types of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-21-17(16-11-13-7-5-6-10-15(13)22-16)12-18-23(19,20)14-8-3-2-4-9-14/h2-11,17-18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXZBCGFTPUYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxaspiro[5.5]undecan-5-amine hydrochloride](/img/structure/B2775937.png)

![5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775938.png)

![5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2775941.png)

![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2775942.png)

![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride](/img/structure/B2775943.png)

![N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2775944.png)

![2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2775948.png)

![(4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0(2),]dodeca-2(6),7-dien-10-yl}pyridin-3-yl)methyl acetate](/img/structure/B2775954.png)

![1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2775957.png)